Cas no 543-24-8 (2-acetamidoacetic acid)

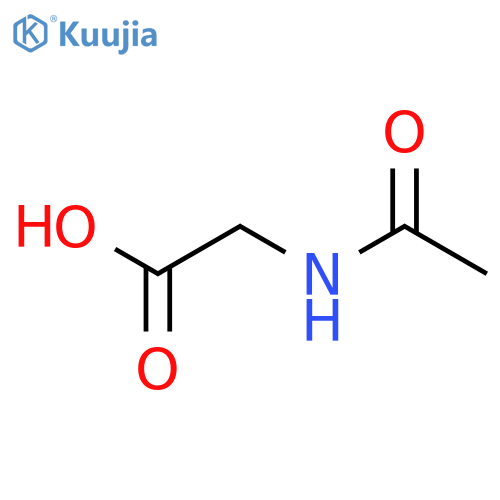

2-acetamidoacetic acid structure

商品名:2-acetamidoacetic acid

2-acetamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- N-Acetylglycine

- Acetamidoacetic acid

- Ac-Gly-OH

- Aceturic acid

- Acetyl-glycin

- N-Acetyl-glycine

- 2-(Acetylamino)acetic acid

- 2-Acetamidoacetic acid

- Acetylglycine

- AC GLY

- ACETOGLYCINE

- ACETYGLYCINE

- acetylaminoacetic acid

- ACETYL-GLYCINE

- AC-GLYCINE

- CH3CONHCH2COOH

- N-acetyl-Gly

- N-Ac-Gly-OH

- Glycine, N-acetyl-

- Acetylglycocoll

- Ethanoylaminoethanoic acid

- (acetylamino)acetic acid

- 2-acetamidoacetate

- OKJIRPAQVSHGFK-UHFFFAOYSA-N

- aceturate

- Glycine, N-(1-hydroxyethylidene)-

- acetamidoacetate

- N-acetylglycine sodium salt

- InChI=1/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8

- UNII-U2UT4677KR

- 15N-acetylglycine a-radical

- SCHEMBL5876

- EU-0096429

- bmse000610

- AI3-17738

- AB00351

- AB00374931-04

- doi:10.14272/OKJIRPAQVSHGFK-UHFFFAOYSA-N.1

- SY013515

- 543-24-8

- AB00374931-02

- AS-12785

- Q15634040

- DTXSID2043793

- AM81782

- 10.14272/OKJIRPAQVSHGFK-UHFFFAOYSA-N.1

- AB-131/40177771

- A0093

- MFCD00004275

- CHEBI:40410

- FT-0629819

- F0921-6976

- NSC7605

- CHEMBL289004

- s3098

- BDBM82197

- CS-W020121

- NS00015106

- ACETYLAMINO-ACETIC ACID

- EN300-18561

- NSC 7605

- ACETURIC ACID [MI]

- AKOS000118774

- ethanoylaminoethanoate

- NSC-7605

- AC-24104

- NCGC00320093-01

- N-Acetylglycine, ReagentPlus(R), 99%

- A-1250

- N-acetyl glycine

- N-Acetylglycine Acetylglycine Acetamidoacetic acid

- EINECS 208-839-6

- AC8343

- Acetyl Glycine

- U2UT4677KR

- 19FC14B9-9BF4-46B1-9A63-D3B6CFB535ED

- N-Acetylglycine, Vetec(TM) reagent grade, 98%

- DB02713

- HY-Y0069

- Z85886676

- N-Acetylglycine,99%

- acetylaminoacetate

- DTXCID0023793

- DB-030111

- Acetylamino-acetate

- Acetamidoacetic acid; Aceturic acid; Aceturic acid; Acetamidoacetic acid

- NAcetylglycine

- BBL020087

- STK256622

- ALBB-019763

- Glycine, Nacetyl

- FA10861

- HY-Y0069R

- Acetamidoacetic acid;Aceturic acid;Ac-Gly-OH

- N-Acetylglycine (Standard)

- 2-acetamidoacetic acid

-

- MDL: MFCD00004275

- インチ: 1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)

- InChIKey: OKJIRPAQVSHGFK-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C([H])([H])N([H])C(C([H])([H])[H])=O)=O

- BRN: 774114

計算された属性

- せいみつぶんしりょう: 117.04300

- どういたいしつりょう: 117.042593

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 66.4

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

じっけんとくせい

- 色と性状: ホワイトニードルクリスタル

- 密度みつど: 1.3886 (rough estimate)

- ゆうかいてん: 207-209 °C (lit.)

- ふってん: 405.1℃ at 760 mmHg

- フラッシュポイント: 131.7±27.9 °C

- 屈折率: 1.4540 (estimate)

- ようかいど: 26.3g/l

- すいようせい: 2.7 g/100 mL (15 ºC)

- PSA: 66.40000

- LogP: -0.40200

- 酸性度係数(pKa): 3.669(at 25℃)

- じょうきあつ: 0.0±1.4 mmHg at 25°C

- マーカー: 80

- ようかいせい: 水とアルコールに溶解し、アセトン、氷酢酸、クロロホルムに微溶解し、エーテルとベンゼンに溶解しない

2-acetamidoacetic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22-S24/25

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R36/37/38

- TSCA:Yes

2-acetamidoacetic acid 税関データ

- 税関コード:29241900

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-acetamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4822-500 mg |

N-Acetylglycine |

543-24-8 | 99.48% | 500MG |

¥395.00 | 2022-02-28 | |

| AAPPTec | AAG001-100g |

Ac-Gly-OH |

543-24-8 | 100g |

$50.00 | 2024-07-20 | ||

| TRC | A178260-100000mg |

N-Acetylglycine |

543-24-8 | 100g |

$ 287.00 | 2023-04-19 | ||

| abcr | AB131165-500 g |

N-Acetylglycine, 99% (Ac-Gly-OH); . |

543-24-8 | 99% | 500g |

€117.40 | 2023-05-10 | |

| Life Chemicals | F0921-6976-2.5g |

2-acetamidoacetic acid |

543-24-8 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| Key Organics Ltd | AS-12785-5MG |

N-Acetylglycine |

543-24-8 | >98% | 5mg |

£42.00 | 2025-02-09 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4822-1 mL * 10 mM (in DMSO) |

N-Acetylglycine |

543-24-8 | 99.48% | 1 mL * 10 mM (in DMSO) |

¥485.00 | 2022-02-28 | |

| Larodan | 41-0203-9-100mg |

Acetylglycine |

543-24-8 | >98% | 100mg |

€334.00 | 2025-03-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900686-100G |

2-acetamidoacetic acid |

543-24-8 | 98% | 100g |

¥98.59 | 2023-09-06 | |

| Life Chemicals | F0921-6976-0.5g |

2-acetamidoacetic acid |

543-24-8 | 95%+ | 0.5g |

$19.0 | 2023-09-07 |

2-acetamidoacetic acid サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:543-24-8)N-Acetylglycine

注文番号:sfd5907

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:34

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:543-24-8)N-Acetylglycine

注文番号:LE1760

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:41

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:543-24-8)N-Acetylglycine, ≥ 99.0%

注文番号:LE14955

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:11

価格 ($):discuss personally

2-acetamidoacetic acid 関連文献

-

Harveen Kaur,Amanda M. Heapy,Margaret A. Brimble Org. Biomol. Chem. 2011 9 5897

-

Rafael L. Oliveira,Julius Kerstien,Reinhard Schom?cker,Arne Thomas Catal. Sci. Technol. 2020 10 1385

-

Stephen G. Davies,Humberto Rodríguez-Solla,Juan A. Tamayo,Andrew R. Cowley,Carmen Concellón,A. Christopher Garner,Alastair L. Parkes,Andrew D. Smith Org. Biomol. Chem. 2005 3 1435

-

Yu Zhang,Hang Jiang,Dushen Chen,Yanghui Zhang Org. Biomol. Chem. 2016 14 4585

-

Stephen G. Davies,Humberto Rodríguez-Solla,Juan A. Tamayo,Andrew R. Cowley,Carmen Concellón,A. Christopher Garner,Alastair L. Parkes,Andrew D. Smith Org. Biomol. Chem. 2005 3 1435

543-24-8 (2-acetamidoacetic acid) 関連製品

- 774143-38-3(Glycine,N-(1-methyl-3-oxobutylidene)-)

- 774527-31-0(2-(2,2,2-trifluoroethyl)aminoacetic acid)

- 687612-19-7(Glycine, n-(1-methylethyl)-n-2-propenyl-(9ci))

- 89799-64-4(Glycine, N-(dimethylthiocarbamoyl)- (7CI))

- 193140-43-1(N-(1-Iminopentyl)glycine)

- 612047-50-4(N-propionylglycylglycine)

- 119565-00-3((2S)-2-amino-2-(3-chlorophenyl)acetic acid)

- 88568-95-0(N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester)

- 98278-67-2(Glycine, N-butyryl-, hydrazide (6CI))

- 90324-90-6(Glycine, N-b-alanyl-, hydrazide (7CI))

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

(CAS:543-24-8)N-Acetylglycine

清らかである:99%

はかる:1KG;25KG;200KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:543-24-8)N-乙酰甘氨酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ